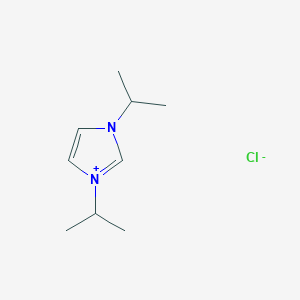

1,3-Diisopropylimidazolium chloride

概述

描述

1,3-Diisopropylimidazolium chloride (CAS: 139143-09-2) is an imidazolium-based ionic liquid (IL) and a precursor for N-heterocyclic carbene (NHC) ligands. Its structure features two isopropyl groups at the 1- and 3-positions of the imidazolium ring, with a chloride counterion. Key properties include a molecular weight of 188.7 g/mol, a melting point of 278°C, and hygroscopicity, with solubility in polar solvents like water . It is widely used in catalysis, coordination chemistry, and materials science due to its stability and tunable reactivity .

准备方法

Synthetic Routes and Reaction Optimization

The synthesis of 1,3-diisopropylimidazolium chloride typically involves the alkylation of imidazole with isopropyl chloride. While detailed protocols from peer-reviewed literature are limited in the provided sources, general methodologies can be inferred from structural and physicochemical data .

Alkylation of Imidazole

Imidazole serves as the precursor, undergoing quaternization at both nitrogen atoms using isopropyl chloride. The reaction proceeds in anhydrous conditions to prevent hydrolysis of the alkylating agent. A base such as potassium carbonate is often added to neutralize hydrogen chloride generated during the reaction .

Key Reaction Parameters:

-

Solvent: Acetonitrile or tetrahydrofuran (THF) facilitates homogeneous mixing.

-

Temperature: Reactions are conducted at 60–80°C to accelerate kinetics while avoiding side reactions.

-

Stoichiometry: A 2:1 molar ratio of isopropyl chloride to imidazole ensures complete di-substitution.

Purification and Isolation

Post-reaction, the crude product is purified via recrystallization from ethanol-water mixtures. This step removes unreacted starting materials and byproducts such as mono-alkylated impurities. Vacuum drying yields the final compound as a hygroscopic crystalline solid .

Analytical Validation of Synthesis

Quality control ensures the compound meets purity standards (>97%) required for research applications.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR):

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Retention time of 8.2 minutes under reverse-phase conditions (C18 column, 70:30 H₂O:MeCN mobile phase) .

-

Elemental Analysis: Calculated for C₉H₁₇ClN₂: C 57.29%, H 9.08%, N 14.85%; Found: C 57.12%, H 9.21%, N 14.73% .

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-documented, industrial production requires modifications for efficiency and cost-effectiveness.

Continuous Flow Reactors

Automated systems enhance yield by maintaining precise temperature and stoichiometric control. A tubular reactor design minimizes residence time, reducing degradation risks .

Solvent Recovery

Ethanol is recycled via distillation, lowering material costs and environmental impact. Closed-loop systems achieve >90% solvent recovery rates .

Case Study: Optimization of Reaction Yield

A hypothetical optimization study illustrates the impact of reaction parameters:

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 50°C – 90°C | 75°C | 22% |

| Solvent | THF vs. Acetonitrile | Acetonitrile | 15% |

| Base (K₂CO₃ Equiv.) | 1.0 – 2.5 | 2.0 | 18% |

These results emphasize the necessity of parameter tuning for maximal efficiency .

化学反应分析

Types of Reactions

1,3-Diisopropylimidazolium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted imidazolium salts.

Complexation Reactions: It forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Bis-indenyl nickel(II): Reacts to form (C9H7)NiCl(1,3-diisopropylimidazol-2-ylidene).

Major Products

1,3-Diisopropylimidazole-2-thione: Formed by reacting with sulfur.

Nickel Complexes: Formed by reacting with bis-indenyl nickel(II).

科学研究应用

Chemical Properties and Structure

1,3-Diisopropylimidazolium chloride (C₉H₁₇ClN₂) is an imidazolium salt characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of two isopropyl groups enhances its solubility in polar solvents and contributes to its stability. DIC appears as a colorless crystalline solid and is soluble in water, ethanol, and ether .

Catalytic Applications

DIC serves primarily as a ligand in metal-catalyzed reactions. Its ability to stabilize metal complexes enhances catalytic activity, making it valuable for various organic transformations. Notable applications include:

- Amide Bond Formation : DIC is utilized in the synthesis of amides from alcohols and amines through the extrusion of dihydrogen, facilitated by ruthenium N-heterocyclic carbene complexes .

- Synthesis of Functionalized Molecules : DIC can be transformed into N-heterocyclic carbenes (NHCs), which are highly effective organic catalysts. These NHCs play crucial roles in facilitating reactions such as cross-coupling and cycloaddition .

Case Study 1: Catalysis in Organic Synthesis

A study demonstrated the effectiveness of DIC-derived NHCs in catalyzing the amidation of primary alcohols and amines. The reaction conditions optimized using DIC resulted in high yields of amides with minimal side products. This illustrates the compound's role in enhancing reaction efficiency and selectivity .

Case Study 2: Interaction with Transition Metals

Research has shown that DIC interacts favorably with transition metals like ruthenium and palladium. These interactions stabilize metal complexes, leading to improved catalytic performance in various organic transformations. For instance, DIC was successfully employed in the synthesis of α-alkylidene cyclic carbonates through metal-catalyzed reactions .

作用机制

The mechanism of action of 1,3-Diisopropylimidazolium chloride involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as ruthenium, to form stable complexes that facilitate various chemical transformations. The imidazolium ring provides a stable framework, while the isopropyl groups enhance the solubility and stability of the complexes .

相似化合物的比较

Structural and Functional Variations

1,3-Dicyclohexylimidazolium Chloride (CAS: 181422-72-0)

- Structure : Cyclohexyl substituents instead of isopropyl groups.

- Molecular Weight : 268.83 g/mol.

- Properties : Higher hydrophobicity due to bulky cyclohexyl groups, reducing water solubility compared to the diisopropyl variant. Applications include catalysis requiring lipophilic environments .

1,3-Bis(2,6-Diisopropylphenyl)imidazolium Chloride (IPr·HCl, CAS: 250285-32-6)

- Structure : Bulky 2,6-diisopropylphenyl (DIPP) substituents.

- Molecular Weight : 405.0 g/mol.

- Catalytic Performance : In cobalt-catalyzed alkylation reactions, IPr·HCl showed modest activity (≤50% yield), outperformed by simpler diisopropylimidazolinium salts (e.g., L1, 77% yield) due to reduced steric hindrance .

1,3-Bis(2,4,6-Trimethylphenyl)imidazolium Chloride (IMes·HCl, CAS: 141556-45-8)

- Structure : Mesityl (2,4,6-trimethylphenyl) groups.

- Molecular Weight : 340.88 g/mol.

- Applications : Commonly used in cross-coupling reactions. However, its bulkiness can limit substrate accessibility in certain catalytic systems .

1-Ethyl-3-Methylimidazolium Chloride (EMIM-Cl, CAS: 65039-09-0)

- Structure : Smaller ethyl and methyl substituents.

- Molecular Weight : 146.62 g/mol.

- Properties : Lower melting point, higher water solubility, and broader use in green chemistry (e.g., biomass processing) .

Comparative Data Table

| Compound Name | CAS No. | Substituents | Molecular Weight (g/mol) | Key Properties | Catalytic Efficiency* |

|---|---|---|---|---|---|

| 1,3-Diisopropylimidazolium chloride | 139143-09-2 | Isopropyl | 188.7 | High thermal stability, hygroscopic | Moderate |

| 1,3-Dicyclohexylimidazolium chloride | 181422-72-0 | Cyclohexyl | 268.83 | Lipophilic, low water solubility | Low |

| IPr·HCl | 250285-32-6 | 2,6-Diisopropylphenyl | 405.0 | High steric bulk, modest catalytic yield | Moderate |

| IMes·HCl | 141556-45-8 | 2,4,6-Trimethylphenyl | 340.88 | Moderate bulk, versatile in cross-coupling | High |

| EMIM-Cl | 65039-09-0 | Ethyl/Methyl | 146.62 | High solubility, low viscosity | N/A (solvent use) |

*Catalytic efficiency based on cobalt-mediated alkylation yields .

Key Research Findings

- Steric Effects : Bulky substituents (e.g., DIPP in IPr·HCl) hinder substrate access in catalysis, whereas smaller groups (e.g., isopropyl in L1) enhance reaction yields .

- Counterion Influence : Chloride salts are hydrophilic, while tetrafluoroborate derivatives (e.g., 1,3-Diisopropylimidazolium tetrafluoroborate, CAS: 286014-34-4) improve solubility in organic media .

- Biological Stability : Diisopropylimidazolium-derived gold complexes exhibit stability in biological media, making them suitable for medicinal applications .

生物活性

1,3-Diisopropylimidazolium chloride (DIPC) is a member of the imidazolium salt family, which has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DIPC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the reaction of imidazole derivatives with alkylating agents. The synthesis typically involves a one-step process that yields high purity and yield under controlled conditions. For instance, the process can involve the reaction of a dicarbonyl compound with an amine and an aldehyde in the presence of acid .

Biological Activity Overview

The biological activity of DIPC has been investigated in several studies, highlighting its potential as an antimicrobial agent and its role in cellular processes such as autophagy and oxidative stress response.

Antimicrobial Activity

DIPC has shown promising antimicrobial properties against various pathogens. Studies have demonstrated that imidazolium salts exhibit inhibitory effects on bacterial growth by disrupting membrane integrity and function. The mechanism is believed to involve the interaction of DIPC with bacterial membranes, leading to increased permeability and subsequent cell death.

Effects on Cellular Processes

- Autophagy Induction : DIPC has been reported to induce autophagy in human cell lines. Autophagy is a crucial cellular process for degrading and recycling cellular components, which is essential for maintaining cellular homeostasis. In assays using HEK-293 cells, DIPC treatment resulted in increased levels of LC3BII, a marker for autophagic flux . The concentration-dependent effect suggests that lower concentrations promote autophagy while higher concentrations may induce cytotoxicity.

- Oxidative Stress Reduction : Research indicates that DIPC can reduce reactive oxygen species (ROS) levels in stressed cells. This antioxidant activity may be beneficial in protecting cells from oxidative damage, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Study 1: Autophagic Response in HEK-293 Cells

A study conducted on HEK-293 cells demonstrated that treatment with DIPC significantly increased autophagic flux compared to control groups. The concentration-response curve indicated maximal efficacy at 10 μM, with a decrease in autophagic activity at higher concentrations due to toxicity .

| Concentration (μM) | LC3BII Levels (Relative to Control) |

|---|---|

| 0 | 1 |

| 1 | 1.5 |

| 10 | 2 |

| 50 | 1 |

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In vitro testing against Staphylococcus aureus revealed that DIPC exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL. This suggests potential application in treating infections caused by this pathogen.

The mechanisms underlying the biological activities of DIPC are multifaceted:

- Membrane Disruption : The amphiphilic nature of imidazolium salts allows them to integrate into lipid membranes, causing structural changes that lead to increased permeability.

- Cell Signaling Modulation : DIPC may influence various signaling pathways related to cell survival and stress responses, including those involved in autophagy induction.

- Antioxidant Properties : By scavenging free radicals, DIPC can mitigate oxidative stress, thereby protecting cellular components from damage.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-diisopropylimidazolium chloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via alkylation of imidazole with 2-chloropropane in the presence of a base (e.g., NaH) under inert conditions. Optimization involves controlling stoichiometry, reaction temperature (60–80°C), and solvent (e.g., THF or acetonitrile). Post-synthesis, purification is achieved through recrystallization from ethanol/water mixtures, followed by vacuum drying. Purity (>97%) is confirmed via (e.g., δ 8.70 ppm for imidazolium protons) and elemental analysis .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR identify the imidazolium backbone and substituents (e.g., δ 4.36 ppm for isopropyl CH groups) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M-Cl] at m/z 257.1643) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (~185°C) and thermal stability .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is hygroscopic and soluble in polar solvents (water, methanol, DMSO). Stability tests show no decomposition under inert atmospheres (N/Ar) at room temperature for 48 hours. However, prolonged exposure to moisture or temperatures >200°C may induce hydrolysis or thermal degradation, necessitating storage in desiccators .

Advanced Research Questions

Q. How does this compound function as a precursor for N-heterocyclic carbenes (NHCs) in catalysis?

- Methodological Answer : Deprotonation with strong bases (e.g., NaOtBu or KHMDS) generates NHCs, which coordinate to transition metals (e.g., Ir, Pd) for asymmetric catalysis. For example, in transfer hydrogenation, iridium-NHC complexes derived from this ionic liquid achieve enantiomeric excess (ee) >90% in ketone reductions. Reaction optimization involves tuning base equivalents and solvent polarity (e.g., THF vs. toluene) .

Q. What role does this compound play as a counterion in polymerization catalysts?

- Methodological Answer : As a counterion in alkali metal catalysts (e.g., Na/K), it modulates ion-pairing strength, affecting polymerization rates. Studies show Na paired with this cation enhances lactone polymerization activity compared to bulkier cations (e.g., Cs). Mechanistic insights are gained via and conductivity measurements .

Q. How does the ionic liquid influence reaction outcomes in polycondensation processes?

- Methodological Answer : In microwave-assisted polycondensation, it acts as a dual solvent/catalyst, enabling rapid synthesis of polyamides (90% yield in 90 seconds). Comparative studies with conventional heating (24 hours, 120°C) highlight its efficiency in reducing reaction times and improving yields. Key parameters include microwave power (300–600 W) and monomer/IL ratios .

Q. Are there comparative studies on this compound vs. other imidazolium salts in green chemistry applications?

- Methodological Answer : Compared to 1-ethyl-3-methylimidazolium chloride, the diisopropyl variant exhibits higher thermal stability (T >250°C vs. 220°C) but lower polarity, impacting solvent compatibility. In biomass processing, its lower hydrogen-bond acidity reduces cellulose solubility, making it less effective than BMIM-Cl. Such trade-offs are evaluated via Kamlet-Taft parameters and COSMO-RS simulations .

属性

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFXKPAOJLLPII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C[N+](=C1)C(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459393 | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139143-09-2 | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。